molecular formula C19H20F2N2O4S B2870851 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide CAS No. 940983-93-7

5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide

Cat. No.: B2870851
CAS No.: 940983-93-7
M. Wt: 410.44
InChI Key: NBGGVQAQYPBCID-UHFFFAOYSA-N
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Description

5-(Azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide is a synthetic benzamide derivative characterized by a central salicylamide scaffold. Key structural features include:

  • Azepane sulfonyl group: A seven-membered azepane ring attached via a sulfonyl linker at the 5-position of the benzamide.
  • 3,5-Difluorophenyl substituent: A meta- and para-difluorinated anilide group at the N-position.
  • Hydroxyl group: A 2-hydroxy moiety on the benzamide core.

This compound shares structural motifs with niclosamide derivatives and other sulfonamide-containing molecules, which are often explored for anticancer and anti-inflammatory activities .

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O4S/c20-13-9-14(21)11-15(10-13)22-19(25)17-12-16(5-6-18(17)24)28(26,27)23-7-3-1-2-4-8-23/h5-6,9-12,24H,1-4,7-8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGGVQAQYPBCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide, with the CAS number 940983-93-7, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory and antiviral effects. This article provides a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H20F2N2O3S
  • Molecular Weight : 410.4 g/mol
  • Structure : The compound features an azepane ring, a sulfonamide moiety, and a hydroxybenzamide structure.

Synthesis

The synthesis of 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide typically involves several key steps:

  • Formation of the Azepane Ring : The azepane ring is synthesized through cyclization reactions involving suitable linear precursors.
  • Sulfonylation : The introduction of the sulfonyl group is achieved using sulfonyl chlorides in the presence of bases like pyridine.
  • Benzamide Formation : The final product is obtained by coupling the azepane-sulfonamide intermediate with 3,5-difluorophenyl and 2-hydroxybenzoyl derivatives.

Antiviral Activity

Research indicates that sulfonamide derivatives exhibit antiviral properties, particularly against hepatitis B virus (HBV). In vitro studies have shown that compounds similar to 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide can inhibit HBV replication effectively .

Antioxidant Properties

The compound has been assessed for its antioxidant activities using various assays such as DPPH and ABTS. These studies revealed that it possesses significant free radical scavenging abilities, which are crucial for protecting cells from oxidative stress .

Neuroprotective Effects

In cellular models of neurodegeneration, particularly those mimicking Parkinson's disease (PD), derivatives of this compound have shown promise in reducing oxidative stress markers and improving mitochondrial function. For instance, compounds in this class were observed to decrease intracellular reactive oxygen species (ROS) levels and enhance mitochondrial membrane potential in neuronal cell lines .

Study 1: Antiviral Efficacy

A study conducted on various sulfamoylbenzamide derivatives demonstrated that 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide exhibited potent antiviral activity against HBV in vitro. The mechanism involved interference with viral replication pathways, suggesting its potential as a therapeutic agent for HBV infections .

Study 2: Neuroprotective Activity

In another investigation focusing on neuroprotection, derivatives similar to this compound were tested against oxidative stress-induced damage in SH-SY5Y neuroblastoma cells. Results indicated that these compounds significantly reduced lipid peroxidation levels and enhanced cell viability under oxidative stress conditions. This positions them as promising candidates for the development of neuroprotective therapies .

Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralEffective against HBV replication
AntioxidantSignificant free radical scavenging
NeuroprotectiveReduced oxidative stress markers

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional features of the target compound with similar derivatives:

Compound Name R1 (Benzamide Substituent) R2 (Anilide Substituent) Molecular Weight (g/mol) Notable Activity/Property
Target Compound Azepan-1-ylsulfonyl 3,5-Difluorophenyl ~470 (estimated) Hypothesized anticancer potential
N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide Chlorine 3,5-Bis(trifluoromethyl)phenyl ~430 Cytotoxicity (HL-60 cells)
5-Chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide Chlorine 3,5-Difluorophenyl ~340 MTP assay activity
4-(Azepan-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Azepan-1-ylsulfonyl 3,5-Dimethoxyphenyl-oxadiazole 486.5 N/A (structural analog)
4-(Azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide Azepan-1-ylsulfonyl 5-Ethylsulfonyl-2-hydroxyphenyl 466.6 Solubility: 11.6 µg/mL (pH 7.4)

Key Observations :

  • R2 Substituent : The 3,5-difluorophenyl group is shared with 5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide, which showed activity in mitochondrial toxicity (MTP) assays, suggesting halogen interactions may enhance binding .
  • Hydroxyl Position : The 2-hydroxy group is conserved across analogs, critical for hydrogen bonding with biological targets .

Physicochemical Properties

  • Solubility : Ethylsulfonyl analogs (e.g., ) exhibit moderate aqueous solubility (11.6 µg/mL at pH 7.4), whereas chlorine-substituted niclosamide derivatives are less soluble due to higher hydrophobicity .
  • Lipophilicity : The azepane sulfonyl group (XLogP3 ~2.9 in ) increases logP compared to chlorine (XLogP3 ~3.5 in niclosamide derivatives), suggesting a balance between membrane permeability and solubility .

Research Implications and Gaps

  • The target compound’s unique azepane sulfonyl group warrants further investigation into its pharmacokinetics and target selectivity.
  • Comparative studies with niclosamide derivatives are needed to validate hypothesized anticancer activity.

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